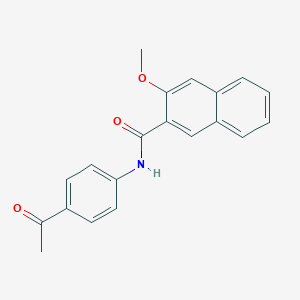
N-(4-acetylphenyl)-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-methoxy-2-naphthamide, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by a team of researchers at the pharmaceutical company Merck & Co. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
AMN082 acts as a selective agonist of the N-(4-acetylphenyl)-3-methoxy-2-naphthamide receptor, which is a member of the G-protein-coupled receptor family. Activation of N-(4-acetylphenyl)-3-methoxy-2-naphthamide has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine, in various regions of the brain. AMN082 has been shown to enhance the inhibitory effects of GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
AMN082 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of GABA in the prefrontal cortex and hippocampus, leading to its anxiolytic and antidepressant effects. It has also been shown to reduce the release of glutamate in the nucleus accumbens, leading to its potential anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
AMN082 has several advantages for lab experiments, including its selectivity for the N-(4-acetylphenyl)-3-methoxy-2-naphthamide receptor and its well-characterized mechanism of action. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on AMN082, including its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective formulations for clinical use.
Synthesemethoden
The synthesis of AMN082 involves several steps, including the reaction of 4-acetylphenyl hydrazine with 2-naphthaldehyde to form the corresponding hydrazone. This is followed by a condensation reaction with methyl iodide to yield the desired product, AMN082. The synthesis method has been described in detail in several research papers.
Wissenschaftliche Forschungsanwendungen
AMN082 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been proposed as a potential treatment for these disorders in humans.
Eigenschaften
Molekularformel |
C20H17NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H17NO3/c1-13(22)14-7-9-17(10-8-14)21-20(23)18-11-15-5-3-4-6-16(15)12-19(18)24-2/h3-12H,1-2H3,(H,21,23) |
InChI-Schlüssel |
ZRPKCRFHIRZSBI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B244251.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-(6-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244261.png)